molecular formula C13H14N2O2S B2764369 [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid CAS No. 93350-66-4

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid

Cat. No.: B2764369
CAS No.: 93350-66-4
M. Wt: 262.33
InChI Key: QMLGPMCDBBGIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with a suitable thioacetic acid derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Properties

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-13(18-8-12(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLGPMCDBBGIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.